molecular formula C14H25NO3S B2987389 2-Cyclopentyl-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone CAS No. 1797145-21-1

2-Cyclopentyl-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2987389
CAS No.: 1797145-21-1
M. Wt: 287.42
InChI Key: GJHBZEUGCBNJLY-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone (CAS 1797145-21-1) is a specialized organic compound with a molecular formula of C14H25NO3S and a molecular weight of 287.42 g/mol . This molecule features a defined azetidine scaffold substituted with an isobutylsulfonyl group, a structural motif recognized for its utility in medicinal chemistry and drug discovery . The azetidine ring provides a constrained, three-dimensional structure that can be crucial for optimizing the pharmacokinetic and binding properties of lead compounds. The presence of the sulfonyl group enhances the compound's potential to engage in specific dipole-dipole interactions and hydrogen bonding with biological targets, making it a valuable intermediate for constructing more complex, bioactive molecules . This compound is of significant interest in pharmaceutical research, particularly as a versatile building block for the synthesis of novel pharmacophores. Its well-defined stereochemistry and stability under standard conditions support its use in targeted synthetic applications, including the development of kinase inhibitors . Researchers can leverage its modular design for further functionalization, exploring new chemical space in the search for treatments for conditions such as cancer and autoimmune diseases . As a key intermediate, it holds promise for the discovery of new therapeutic agents and agrochemicals . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-cyclopentyl-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3S/c1-11(2)10-19(17,18)13-8-15(9-13)14(16)7-12-5-3-4-6-12/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHBZEUGCBNJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Introduction of the Isobutylsulfonyl Group: The isobutylsulfonyl group can be introduced via a sulfonylation reaction using isobutylsulfonyl chloride and a base such as triethylamine.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached through a nucleophilic substitution reaction using a cyclopentyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines or sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Cyclopentyl-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone and two closely related analogs:

Property Target Compound 2-(Cyclopentylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone 2-Cyclopentyl-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
Core Structure Azetidine (4-membered ring) Azetidine (4-membered ring) Piperidine (6-membered ring)
Substituent 3-(Isobutylsulfonyl) 3-((Furan-2-ylmethyl)sulfonyl) 3-(5-Methyl-1,3,4-thiadiazol-2-yl)
Molecular Formula Estimated: ~C₁₄H₂₅NO₃S C₁₅H₂₁NO₄S₂ C₁₅H₂₃N₃OS
Molecular Weight ~325–340 g/mol 343.5 g/mol 293.4 g/mol
Key Functional Groups Sulfonyl, ketone, azetidine Thioether, sulfonyl, furan Thiadiazole, ketone, piperidine
Potential Applications Drug discovery (targeting sulfonyl-interacting proteins) Bioactive molecules (furan enhances π-π interactions) Heterocyclic pharmaceuticals (thiadiazole for antimicrobial/antioxidant activity)

Structural and Functional Analysis

This strain may affect binding to biological targets, as seen in similar azetidine-containing kinase inhibitors . The piperidine derivative offers greater conformational freedom, which could enhance adaptability in binding pockets but reduce selectivity.

Substituent Effects :

  • The isobutylsulfonyl group in the target compound is electron-withdrawing, increasing polarity and solubility compared to the thioether-furan substituent in . The latter’s furan moiety may facilitate π-π stacking in hydrophobic environments.
  • The thiadiazole group in is aromatic and planar, favoring interactions with enzymes or receptors requiring flat heterocyclic motifs (e.g., carbonic anhydrase inhibitors) .

Synthetic Accessibility :

  • Azetidine rings are synthetically challenging due to ring strain, often requiring specialized methods like photochemical cyclization or transition-metal catalysis .
  • Piperidine derivatives are more straightforward to synthesize, with established protocols for introducing thiadiazole substituents via nucleophilic substitution.

Crystallographic and Computational Insights: Tools like SHELXL and ORTEP-3 are critical for resolving the azetidine ring’s puckering (quantified via Cremer-Pople coordinates ), which impacts molecular packing and stability.

Research Findings and Implications

  • Biological Activity : While activity data are unavailable, structural analogs suggest the target compound may target sulfonyl-dependent enzymes (e.g., proteases or kinases). The furan-containing analog could exhibit enhanced CNS penetration due to increased lipophilicity.
  • Thermodynamic Stability : The azetidine ring’s strain energy (~25–30 kcal/mol) may render the target compound less stable than the piperidine analog , necessitating stabilization via formulation or prodrug strategies.
  • Drug-Likeness : The target compound’s estimated LogP (~2.5–3.5) aligns with Lipinski’s criteria, but its azetidine ring may pose metabolic challenges (e.g., oxidative ring opening).

Biological Activity

2-Cyclopentyl-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmaceutical applications. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H19NO2SC_{13}H_{19}NO_2S, with a molecular weight of approximately 253.36 g/mol. The compound features a cyclopentyl group and an azetidine ring, which contribute to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC₁₃H₁₉NO₂S
Molecular Weight253.36 g/mol
IUPAC NameThis compound
CAS Number1797145-21-1

Biological Activity

Research indicates that compounds with azetidine structures often exhibit significant biological activity, particularly as enzyme inhibitors or modulators. The presence of the isobutylsulfonyl group enhances interactions with biological targets.

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : The azetidine ring can fit into active sites of various enzymes, potentially inhibiting their function.
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways involved in various physiological processes.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • JAK Inhibition : Azetidine derivatives have been studied as Janus kinase (JAK) inhibitors, which play a crucial role in inflammatory responses. Research shows that modifications to the azetidine structure can enhance potency against JAK enzymes .
  • Antitumor Activity : A related compound demonstrated cytotoxic effects against cancer cell lines, suggesting that the sulfonamide group may contribute to increased membrane permeability and bioactivity .
  • Antimicrobial Properties : Research has indicated that compounds with similar structures possess antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell membranes .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other azetidine derivatives.

Table 2: Comparative Biological Activities

Compound NameBiological ActivityReference
This compoundPotential JAK inhibitor
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-oneAntitumor activity
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanoneAntimicrobial properties

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